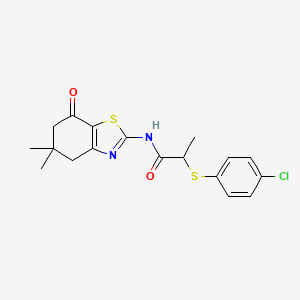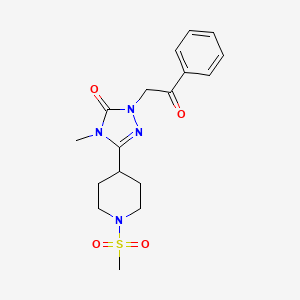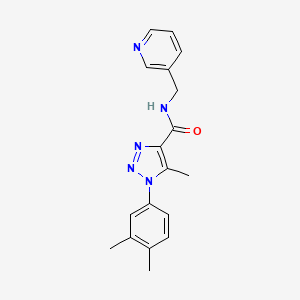
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole group, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group. The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring of carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the triazole and pyridine rings, as well as the oxygen in the carboxamide group, would likely result in a polar molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carboxamide group could also undergo reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .Applications De Recherche Scientifique
NK-1 Antagonist Activity
One notable application of similar triazole compounds is in the development of NK-1 antagonists, which are substances that inhibit the action of the Neurokinin-1 (NK-1) receptor. This receptor is involved in various physiological and pathological processes, including pain and inflammation. The study by Jungheim et al. (2006) explored pyridine metallation chemistry to produce triazole compounds with NK-1 antagonist activity, demonstrating the potential of such compounds in therapeutic applications (Jungheim et al., 2006).
Antimicrobial Agents
Amaroju et al. (2017) researched the synthesis of triazole compounds, including the use of click chemistry, to prepare various triazole derivatives. These compounds were tested for their antitubercular activity against Mycobacterium tuberculosis, showing their potential as antimicrobial agents (Amaroju et al., 2017).
Anticonvulsive Activity
In a study by Shelton (1981), new triazole derivatives were found to possess valuable pharmacological properties, including anti-convulsive activity. These compounds could be useful in the treatment of epilepsy and related conditions (Shelton, 1981).
Antioxidant Properties
Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated them for their antioxidant and antiradical activities. This study highlights the potential use of triazole compounds in combating oxidative stress (Bekircan et al., 2008).
Anti-5-Lipoxygenase Agents
The study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, a class related to triazoles, demonstrated their potential as anti-5-lipoxygenase agents. These compounds could have therapeutic applications in diseases where 5-lipoxygenase plays a role, such as asthma and arthritis (Rahmouni et al., 2016).
Catalysts in Organic Synthesis
A study by Singh et al. (2017) explored the use of triazole-containing compounds as catalysts in organic synthesis. These compounds, with an indole core, were effective in various chemical reactions, demonstrating their utility in synthetic chemistry (Singh et al., 2017).
Novel Synthesis Methods
Guleli et al. (2019) described a novel method for synthesizing isoxazole derivatives using triazole compounds. This study highlights the role of triazoles in facilitating new synthetic routes for heterocyclic compounds, which are crucial in medicinal chemistry (Guleli et al., 2019).
Mécanisme D'action
Target of Action
The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of 1,2,3-triazoles. Compounds in this class are known to interact with various biological targets, including enzymes and receptors, due to their ability to mimic the structure of natural bioactive compounds .
Biochemical Pathways
1,2,3-triazoles are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Pharmacokinetics
1,2,3-triazoles are generally known for their good pharmacokinetic properties, including good metabolic stability and bioavailability .
Result of Action
Based on the wide range of biological activities exhibited by 1,2,3-triazoles, it can be speculated that this compound might have potential therapeutic effects .
Action Environment
The stability and activity of 1,2,3-triazoles are generally known to be influenced by factors such as ph and temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHFYFDOGPGPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)

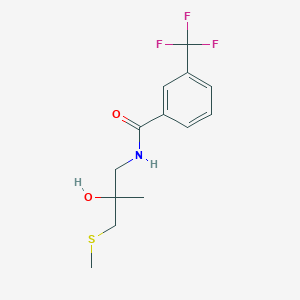
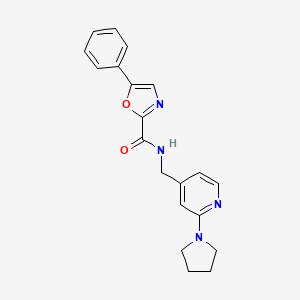

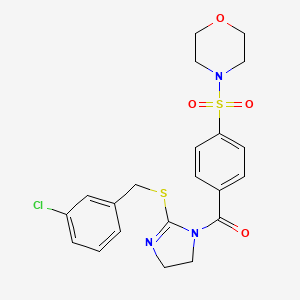
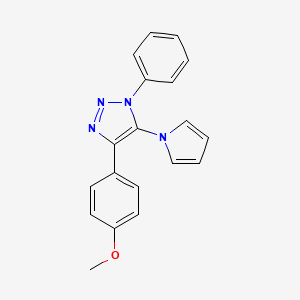
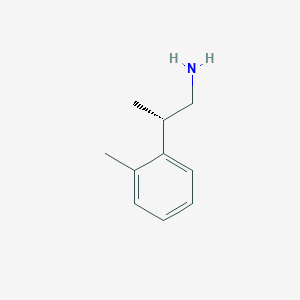
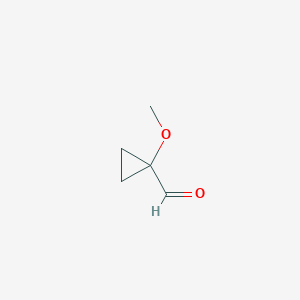

![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)
